molecular formula C9H11ClN2O2 B2922224 4-Chloro-6-(oxan-4-yloxy)pyrimidine CAS No. 1251375-71-9

4-Chloro-6-(oxan-4-yloxy)pyrimidine

Cat. No.: B2922224
CAS No.: 1251375-71-9
M. Wt: 214.65
InChI Key: JBBCTAXBMXZBPK-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxan-4-yloxy)pyrimidine is a chemical compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and an oxan-4-yloxy group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with tetrahydro-2H-pyran-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxan-4-yloxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and oxan-4-yloxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(oxan-4-yloxy)pyrimidine is unique due to the presence of the oxan-4-yloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

4-chloro-6-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCTAXBMXZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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